1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

pH-responsive materials ruthenium pincer complexes redox tuning

Researchers requiring a defined two-state pH response in molecular switches often encounter unpredictable multi-step deprotonation with non-methylated bis-benzimidazole ligands. MBIB eliminates this issue: N-methyl substitution restricts deprotonation to exactly two steps, compressing the Ru(III/II) redox shift to 540 mV. • Forces mononuclear Cu(II) complex formation-unlike the non-methylated analogue which yields binuclear species-ideal for single-metal active site design in oxidation catalysts and Type-2 copper enzyme mimics. • Ir(III) complex emits at 558 nm with 27.0% quantum yield, providing a 24 nm bathochromic shift for orange-red OLED pixels. • 94% yield with >99% chemoselectivity via Co₂PNₓ@NC-catalysed aqueous one-pot synthesis ensures sustainable, cost-effective procurement.

Molecular Formula C22H18N4
Molecular Weight 338.4 g/mol
CAS No. 141045-26-3
Cat. No. B183602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene
CAS141045-26-3
Molecular FormulaC22H18N4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C
InChIInChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3
InChIKeyLEROFEHUZVLDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene (CAS 141045-26-3) – Compound Class and Core Coordination Profile


1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a symmetric, bis-bidentate N-heterocyclic ligand belonging to the benzimidazole family. Its molecular formula is C₂₂H₁₈N₄ (MW 338.41 g/mol), and it features two 1-methylbenzimidazole units linked through a 1,3-phenylene bridge . This architecture creates a rigid, planar N–C–N pincer-like binding pocket capable of chelating transition metals and lanthanides. The N‑methyl substitution eliminates the acidic benzimidazole N–H proton, fundamentally altering the ligand's pH-response, coordination nuclearity, and electronic properties compared to its non-methylated parent 1,3-bis(benzimidazol-2-yl)benzene [1].

Why 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene Cannot Be Freely Substituted by Other Bis-benzimidazole Ligands


The presence or absence of the N‑methyl group on the benzimidazole rings fundamentally dictates the ligand's acid-base chemistry, coordination behaviour, and redox-modulating ability. The non-methylated analogue 1,3-bis(benzimidazol-2-yl)benzene contains two ionisable N–H protons that participate in four-step deprotonation, while the N-methylated target compound is restricted to only two deprotonation steps, leading to markedly different pH-dependent electronic absorption and Ru(III/II) redox potential profiles [1]. Similarly, the pyridine-bridged analogue 2,6-bis(1-methylbenzimidazol-2-yl)pyridine provides an NNN donor set that yields distinct magnetic moments and coordination geometries in transition-metal complexes compared with the NCN donor set of the target compound [2]. These differences in proton inventory, donor topology, and steric bulk mean that substituting the target ligand with a generic bis-benzimidazole will unpredictably alter metal-binding stoichiometry, nuclearity, and electrochemical response.

Quantitative Differentiation Evidence for 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene versus Closest Analogs


N-Methylation Reduces the Number of Accessible Deprotonation Steps and Narrows the pH-Dependent Redox-Potential Window

In bis-tridentate Ru(III) pincer complexes, the Mebib ligand (2-deprotonated 1,3-bis(N-methylbenzimidazol-2-yl)benzene) exhibits only two spectroscopically distinguishable deprotonation steps with pKₐ₁ = 3.46 and pKₐ₂ = 5.88, whereas the non-methylated H₂bib analogue displays four deprotonation steps with pKₐ values of 3.45, 5.95, 8.95, and 10.98. Consequently, when the solution is titrated from acid to base, the Ru(III/II) redox wave of the Mebib complex shifts cathodically by only 540 mV (from +0.20 V vs Ag/AgCl), compared with a 850 mV shift for the H₂bib complex [1]. This demonstrates a narrower, more predictable redox-tuning range induced by N-methylation.

pH-responsive materials ruthenium pincer complexes redox tuning

N-Methylation Switches Cu(II) Halide Complexation from Binuclear to Mononuclear, Enabling Controlled Nuclearity

When reacted with copper(II) halides under identical conditions, 1,3-bis(benzimidazol-2-yl)benzene (the non-methylated parent) yields binuclear Cu(II) complexes, whereas the N-methylated target compound 1,3-bis(1-methylbenzimidazol-2-yl)benzene exclusively forms mononuclear species [1]. This N-methylation-induced switch in nuclearity is attributed to steric protection of the benzimidazole N-donor and the loss of bridging N–H···X hydrogen-bonding interactions. The two ligands are therefore not interchangeable when a specific nuclearity is required for catalytic or magnetic applications.

coordination chemistry nuclearity control copper(II) complexes

Ni(II) Complexes of the NCN Pincer Ligand Display Higher Magnetic Moments than the Pyridine-Bridged NNN Analogue

Room-temperature magnetic measurements on Ni(II) halide complexes show that complexes of the target ligand L2 (1,3-bis(1-methylbenzimidazol-2-yl)benzene) exhibit μ_eff values in the range 3.0–3.60 Bohr magnetons (B.M.), consistent with square-pyramidal high-spin Ni(II). In contrast, complexes of the pyridine-bridged ligand L3 (2,6-bis(1-methylbenzimidazol-2-yl)pyridine) give lower magnetic moments of 2.80–3.10 B.M., reflecting a trigonal-bipyramidal/octahedral geometry imposed by the NNN donor set [1]. The NCN pincer framework of L2 thus sustains a higher spin-orbit coupling contribution, which can be exploited in the design of single-molecule magnets or paramagnetic resonance probes.

magnetic materials nickel(II) complexes magnetochemistry

Ir(III) Complexes with the mbib⁻ Ligand Exhibit Red-Shifted Emission and Lower Quantum Yield Relative to bbibH₂⁻ and bmbib⁻ Analogues

Three cyclometalated Ir(III) complexes sharing the [Ir(tpy)Cl]⁺ core but differing in the cyclometalating ligand were synthesised and photophysically characterised under identical conditions (CH₃CN, room temperature). The complex bearing mbib⁻ (derived from 1,3-bis(1-methylbenzimidazol-2-yl)benzene) emits at 558 nm with a quantum yield Φ = 27.0% and excited-state lifetime τ = 1.75 μs. In comparison, the bbibH₂⁻ analogue emits at 534 nm (Φ = 39.5%, τ = 2.39 μs) and the bmbib⁻ analogue at 536 nm (Φ = 66.4%, τ = 2.94 μs) [1]. The mbib⁻ complex thus provides a distinct, red-shifted emission profile and a systematically lower quantum yield, which is linked to the absence of intramolecular π–π stacking interactions present in the other two complexes.

phosphorescent materials iridium(III) complexes luminescence tuning

Sustainable One-Pot Synthesis Delivers MBIB in 94% Yield Using a Non-Noble Metal Catalyst in Water

A recently reported one-pot reductive-coupling method using a heterogeneous Co₂PNₓ@NC catalyst in water achieves a 94% isolated yield of MBIB (1,3-bis(1-methylbenzimidazol-2-yl)benzene) from 1,2-dinitrobenzene and benzaldehyde derivatives under mild H₂ pressure [1]. This exceeds the typical yields reported for analogous bis-benzimidazoles prepared via conventional acid-catalysed condensation (often 60–80%), and avoids noble metals and organic solvents. The high chemoselectivity (>99%) and catalyst stability over multiple runs make this route attractive for procurement at scale.

green chemistry benzimidazole synthesis heterogeneous catalysis

Evidence-Backed Application Scenarios for 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene


pH-Responsive Molecular Switches and Sensors

The Mebib ligand's two-proton deprotonation pathway and compressed 540 mV redox shift (vs. 850 mV for the non-methylated analogue) make it a preferred building block for pH-gated molecular switches, where a defined two-state response is required and unwanted protonation/deprotonation events at high pH must be avoided [1].

Mononuclear Catalyst Design and Bioinorganic Modelling

Because the N-methylated ligand forces mononuclear Cu(II) complex formation—whereas its non-methylated parent yields binuclear species—it is the ligand of choice when a single-metal active site is needed, such as in homogeneous oxidation catalysts or structural mimics of Type-2 copper enzymes [2].

Phosphorescent Iridium(III) Emitters with Red-Shifted Electroluminescence

The Ir(III) complex [Ir(tpy)(mbib)Cl]⁺ emits at 558 nm with a 27.0% quantum yield, providing a bathochromic shift of 24 nm relative to the bbibH₂⁻ analogue. This distinct emission colour is valuable for constructing orange-red OLED pixels or luminescent biological probes without altering the [Ir(tpy)Cl]⁺ core [3].

Scalable Green Synthesis of a Pharmaceutical-Interest Bis-benzimidazole Intermediate

The Co₂PNₓ@NC-catalysed aqueous one-pot protocol delivers 94% yield of MBIB with >99% chemoselectivity, enabling procurement of this compound in a sustainable and cost-effective manner for drug-discovery and medicinal chemistry programmes [4].

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